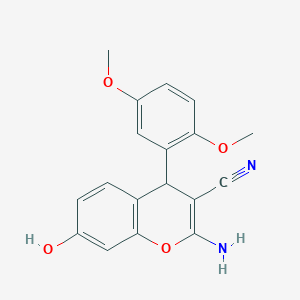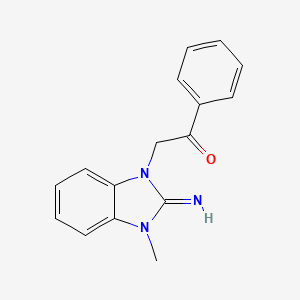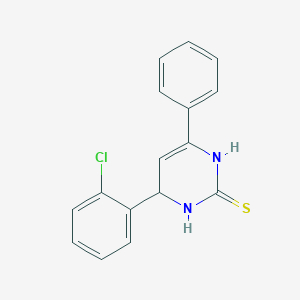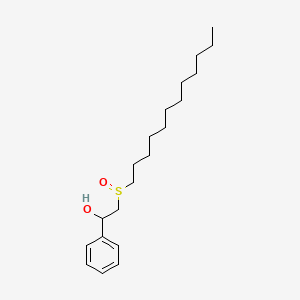![molecular formula C15H21N3S B11524578 8-Methyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11524578.png)
8-Methyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of nitrogen and sulfur atoms in the ring structure makes this compound particularly interesting for various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione typically involves a multi-step process. One common method is the solvent-free one-pot synthesis, which is both efficient and environmentally friendly . This method often employs microwave activation to accelerate the reaction, resulting in high yields and reduced reaction times. The key reagents used in this synthesis include ketone thiosemicarbazones, which undergo oxidative cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid.
Reduction: Common reducing agents like sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation and alkylation reactions are typical, using reagents like halogens (Cl₂, Br₂) or alkyl halides.
Common Reagents and Conditions
Oxidation: H₂O₂, m-chloroperbenzoic acid
Reduction: NaBH₄
Substitution: Halogens, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
8-Methyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 8-Methyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
Uniqueness
What sets 8-Methyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione apart from similar compounds is its unique combination of nitrogen and sulfur atoms within the spiro structure. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H21N3S |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
8-methyl-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C15H21N3S/c1-11-3-5-13(6-4-11)18-14(19)16-15(17-18)9-7-12(2)8-10-15/h3-6,12,17H,7-10H2,1-2H3,(H,16,19) |
InChI Key |
YPGFQHCFGTVSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)NC(=S)N(N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-5-chloro-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524497.png)
![(2Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11524505.png)

![6-Amino-4-(2-methoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11524521.png)

methanone](/img/structure/B11524533.png)

![4-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11524543.png)

![(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11524553.png)
![(5E)-2-(4-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11524560.png)
![{2-[4-(Diphenylphosphoryl)butoxy]benzyl}(diphenyl)phosphane oxide](/img/structure/B11524567.png)
![7-butyl-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11524571.png)
![[(2-{2-[2-(Diphenylphosphoroso)ethoxy]ethoxy}ethyl)(phenyl)phosphoroso]benzene](/img/structure/B11524585.png)
